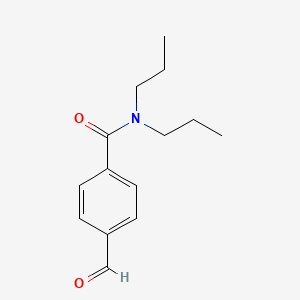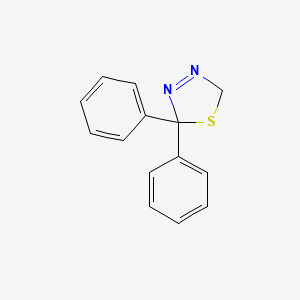
2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the 1,3,4-thiadiazole family, known for its diverse biological and chemical properties. The presence of two phenyl groups attached to the thiadiazole ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and various dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: A parent compound with similar structural features but without the phenyl groups.
2,5-Diphenyl-1,3,4-thiadiazole: A closely related compound with similar properties but different substitution patterns.
Uniqueness: 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole stands out due to its enhanced stability and reactivity, attributed to the presence of the phenyl groups. This makes it more versatile in various applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
79999-60-3 |
|---|---|
Molekularformel |
C14H12N2S |
Molekulargewicht |
240.33 g/mol |
IUPAC-Name |
5,5-diphenyl-2H-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H12N2S/c1-3-7-12(8-4-1)14(16-15-11-17-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
OZBOMCDUSULYNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=NC(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


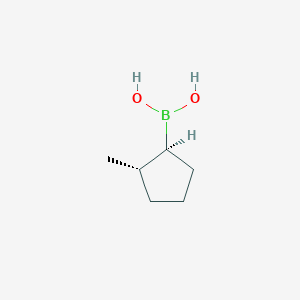


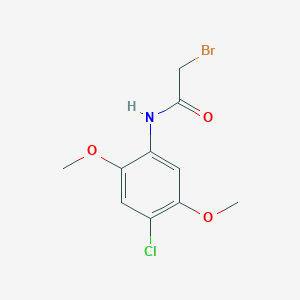
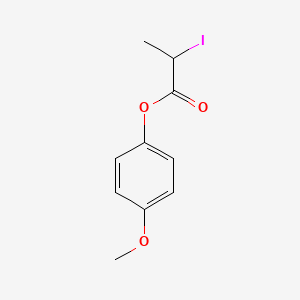
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
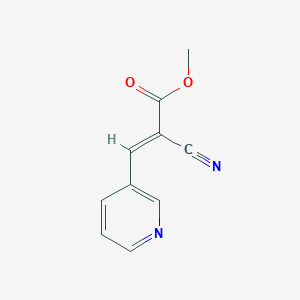
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
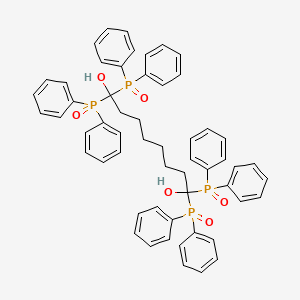

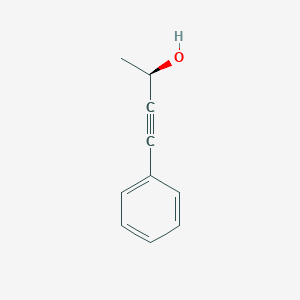
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)

